REACTION_CXSMILES
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[C:1](=O)(OC(Cl)(Cl)Cl)[O:2]C(Cl)(Cl)Cl.[NH2:13][C:14]1[CH:22]=[C:21]([F:23])[CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].[OH-].[Na+].C1(C)C=CC=CC=1>O>[F:23][C:21]1[CH:20]=[CH:19][C:15]2[C:16](=[O:18])[O:17][C:1](=[O:2])[NH:13][C:14]=2[CH:22]=1 |f:2.3|
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Name
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|
Quantity
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3.73 g
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Type
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reactant
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Smiles
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C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
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Name
|
|
Quantity
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1.3 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1)F
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Name
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Quantity
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8.8 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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9 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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9 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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The resulting suspension was stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature for 18 hours
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Duration
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18 h
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried under vacuum at 40° C.
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Reaction Time |
15 min |
Name
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|
Type
|
product
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Smiles
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FC1=CC2=C(C(OC(N2)=O)=O)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.852 g | |
YIELD: PERCENTYIELD | 56.1% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |